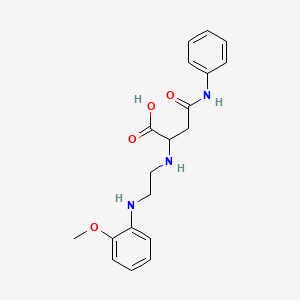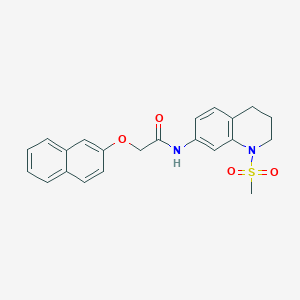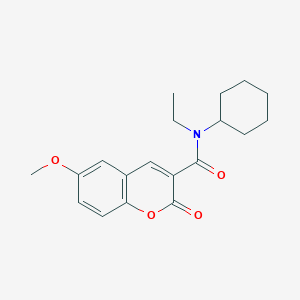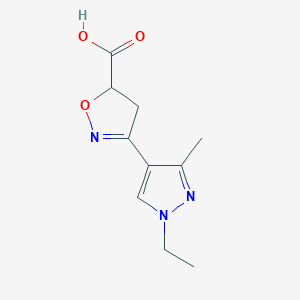![molecular formula C22H25N3O3S2 B2605221 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 888409-86-7](/img/structure/B2605221.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis and biological activities of thiazole and benzamide derivatives have been extensively studied. Compounds derived from thiazole and benzamide exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives have shown promise as antimicrobial agents against various bacteria and fungi, indicating their potential in addressing antibiotic resistance issues. Moreover, some derivatives have demonstrated significant anticancer activities, highlighting their potential in cancer therapy. The synthesis techniques often involve novel methodologies, including microwave-assisted synthesis, aiming to enhance the efficiency and yield of these compounds.
Anticancer and Antimicrobial Applications
Anticancer evaluations of benzamide derivatives, particularly those incorporating the thiazole moiety, have identified compounds with potent activity against several cancer cell lines, including melanoma, leukemia, and breast cancer cells. These studies emphasize the role of structural modifications in enhancing biological activity and specificity towards cancer cells. Furthermore, the antimicrobial properties of these derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species, suggest their utility in developing new antimicrobial agents.
Molecular Docking and ADMET Predictions
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in assessing the drug-likeness and potential therapeutic applicability of these compounds, guiding further modifications to improve their pharmacological profiles.
Structural Analysis and Complex Formation
The structural elucidation of these compounds, including single-crystal X-ray crystallography, offers detailed insights into their molecular architecture, which is crucial for understanding their biological activity. The formation of complexes with metals like Ni and Pd further extends their application scope, potentially leading to novel therapeutic and catalytic applications.
These studies collectively underscore the importance of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives in scientific research, with promising applications in pharmaceuticals and material science.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-5-4-12-25(13-14)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-20-16(3)15(2)6-11-19(20)29-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFXMKNLJZYKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B2605138.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)


![3-Propan-2-yl-5-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole;dihydrochloride](/img/structure/B2605144.png)

![N-(3,4-difluorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605147.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2605150.png)
![N-(3-methoxyphenethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605151.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2605153.png)
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)